Bienvenue dans la boutique en ligne BenchChem!

Artelinic acid

Pharmacokinetics Bioavailability Drug Metabolism

Artelinic acid (AL, CAS 120020-26-0) features an ether-linked benzoic acid moiety, granting distinct metabolic stability and high oral bioavailability (79.7%). Its low conversion to DQHS (1.0-4.3%) and prolonged half-life (1.35 h) enable parent-drug pharmacology studies. With potent activity against chloroquine-resistant P. falciparum (IC50 = 3.46 nM) and a differentiated neurotoxicity profile, this compound is essential for structure-pharmacokinetic relationship (SPKR) research and parenteral formulation development.

Molecular Formula C23H30O7
Molecular Weight 418.5 g/mol
CAS No. 120020-26-0
Cat. No. B055305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtelinic acid
CAS120020-26-0
Synonymsartelinic acid
artelinic acid, (3R-(3alpha,5beta,6beta,8abeta,9alpha,10alpha,12beta,12aR*))-isomer
artelinic acid, potassium salt
sodium artelinate
sodium beta-artelinate
Molecular FormulaC23H30O7
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)O)C
InChIInChI=1S/C23H30O7/c1-13-4-9-18-14(2)20(26-12-15-5-7-16(8-6-15)19(24)25)27-21-23(18)17(13)10-11-22(3,28-21)29-30-23/h5-8,13-14,17-18,20-21H,4,9-12H2,1-3H3,(H,24,25)/t13-,14-,17+,18+,20+,21-,22-,23-/m1/s1
InChIKeyUVNHKOOJXSALHN-ILQPJIFQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Artelinic Acid Procurement Guide: Compound Profile and Key Differentiators


Artelinic acid (AL, CAS 120020-26-0) is a semi-synthetic, water-soluble artemisinin derivative developed for the treatment of multidrug-resistant Plasmodium falciparum malaria [1]. Distinct from earlier artemisinin analogs, it features a stable ether linkage replacing the ester moiety found in artesunate, a design intended to enhance metabolic stability and prolong plasma exposure [2]. It is currently an investigational compound, and its primary relevance is in preclinical research and formulation development, particularly for severe malaria applications [3].

Artelinic Acid: Why Generic Substitution with Other Artemisinins is Inappropriate


Artelinic acid cannot be substituted interchangeably with other artemisinin derivatives (e.g., artesunate, artemether) due to profound and quantifiable differences in key pharmacological and pharmaceutical properties. Studies demonstrate that these agents exhibit a wide spectrum of plasma concentration profiles, metabolic conversion rates to the common active metabolite dihydroartemisinin (DQHS), elimination half-lives, and toxicity profiles [1]. The specific chemical modification in artelinic acid, an ether-linked benzoic acid group, confers a distinct combination of aqueous solubility and metabolic stability that is not replicated in other analogs, directly impacting its in vivo behavior and therapeutic window [2]. Therefore, selecting this compound for research or development requires a product-specific understanding of its unique performance parameters.

Artelinic Acid: Quantified Differentiation Evidence Against Comparators


Highest Parent Drug Exposure and Prolonged Systemic Presence of Artelinic Acid vs. Artesunate and Artemether

In a direct comparative study in rats, artelinic acid (AL) exhibited the highest plasma concentration of the parent drug among five artemisinin derivatives. This finding is directly linked to its design feature: a stable ether linkage that resists metabolism to the common active metabolite, dihydroartemisinin (DQHS) [1]. The quantified differences in pharmacokinetic parameters underscore its potential for sustained antimalarial activity.

Pharmacokinetics Bioavailability Drug Metabolism

Superior Metabolic Stability: Minimal Conversion of Artelinic Acid to Dihydroartemisinin

Artelinic acid is designed to be metabolically stable, resulting in the lowest conversion rate to the active metabolite dihydroartemisinin (DQHS) among its class. This property minimizes the variability associated with prodrug activation. In contrast, artesunate (AS) is rapidly and extensively hydrolyzed to DQHS [1]. The ether linkage in artelinic acid is significantly more resistant to hydrolysis than the ester linkage in artesunate, providing a more predictable parent drug profile [2].

Drug Metabolism Pharmacokinetics Prodrug Stability

Enhanced Oral Bioavailability in Canine Models and In Vitro Stability Advantage

Artelinic acid demonstrates high oral bioavailability in a canine model, a key preclinical indicator for successful oral formulation. In a comparative toxicology study, it also showed superior in vitro stability in rat and dog plasma compared to artesunate [1]. This combination of high oral absorption and plasma stability in a higher species supports its potential for oral drug development.

Oral Bioavailability Drug Stability Preclinical Toxicology

Comparative In Vitro Potency of Artelinic Acid Against Drug-Resistant Plasmodium falciparum

Artelinate, the salt form of artelinic acid, demonstrates potent in vitro activity against chloroquine-resistant isolates of P. falciparum. In a study evaluating activity against African isolates, it was equally effective as artemether and arteether, and twice as potent as artemisinin itself. Notably, its activity was higher against resistant isolates than susceptible ones, a trait shared by other artemisinins [1].

Antimalarial Activity Drug Resistance IC50

Differentiated Neurotoxicity Profile: Lower Risk than Arteether and Artemether

Neurotoxicity is a known class-effect of artemisinin derivatives. Artelinic acid exhibits a differentiated safety profile, demonstrating a lower rate of neurotoxicity compared to arteether and artemether. However, it is reported to be three times more toxic than artesunate [1]. The LD50 in rats was determined to be approximately 535 mg/kg [2].

Neurotoxicity Safety Pharmacology Toxicology

Artelinic Acid: Validated Research and Industrial Application Scenarios


Preclinical Pharmacokinetic and Metabolism Studies for Artemisinin Derivatives

Artelinic acid serves as a unique tool compound for investigating the structure-pharmacokinetic relationship (SPKR) within the artemisinin class. Its metabolic stability, characterized by the lowest conversion rate to DQHS (1.0-4.3% vs. 25.3-72.7% for artesunate) [1], and its prolonged elimination half-life (1.35 h vs. 0.35 h for artesunate) [1], make it ideal for studies focusing on the pharmacology of the parent drug rather than its metabolite. This is particularly relevant for research aiming to understand the contribution of the intact molecule to in vivo efficacy and toxicity.

Formulation Development for Severe Malaria Requiring High Systemic Exposure

The compound's physicochemical and pharmacokinetic properties support its use in developing parenteral formulations for severe malaria. Artelinic acid achieves the highest plasma concentrations among its class [1] and exhibits high oral bioavailability (79.7%) in a relevant canine model [2]. This profile is advantageous for developing intravenous or intramuscular therapies where rapid attainment and maintenance of high systemic drug levels are critical for managing severe and complicated infections, including cerebral malaria [3].

Investigating Neurotoxicity Mechanisms and Structure-Toxicity Relationships

Due to its differentiated neurotoxicity profile—showing lower neurotoxicity than arteether/artemether but higher toxicity than artesunate [4]—artelinic acid is a valuable compound for research into the molecular mechanisms of artemisinin-induced neurotoxicity. Its use allows for comparative toxicology studies to dissect the structural features responsible for these varying safety profiles, informing the design of next-generation derivatives with improved therapeutic indices.

Research on Drug Resistance in Plasmodium falciparum

Artelinic acid demonstrates potent activity against chloroquine-resistant P. falciparum isolates (IC50 = 3.46 nM) and is twice as potent as artemisinin [5]. This makes it a relevant tool for studying mechanisms of artemisinin resistance and for screening new combination therapies aimed at overcoming or delaying the emergence of multidrug-resistant malaria parasites.

Quote Request

Request a Quote for Artelinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.